![molecular formula C7H5N3O3 B1584626 1H-Pyrrolo[2,3-b]pyridin-4-nitro-7-oxid CAS No. 74420-06-7](/img/structure/B1584626.png)

1H-Pyrrolo[2,3-b]pyridin-4-nitro-7-oxid

Übersicht

Beschreibung

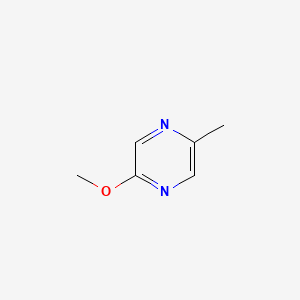

“1H-pyrrolo[2,3-b]pyridine, 4-nitro-, 7-oxide” is a chemical compound with the molecular formula C7H5N3O3 . It is a derivative of 1H-Pyrrolo[2,3-b]pyridine, which is a heterocyclic molecule that can be utilized as a pharmaceutical building block .

Molecular Structure Analysis

The molecular structure of “1H-pyrrolo[2,3-b]pyridine, 4-nitro-, 7-oxide” is available as a 2D Mol file or as a computed 3D SD file . The 3D structure can be viewed using Java or Javascript .Physical and Chemical Properties Analysis

The physical and chemical properties of “1H-pyrrolo[2,3-b]pyridine, 4-nitro-, 7-oxide” include a molecular weight of 179.13 . It has a melting point of 229-230.5 °C (decomp), a predicted boiling point of 463.3±48.0 °C, and a predicted density of 1.68±0.1 g/cm3 .Wissenschaftliche Forschungsanwendungen

Anwendung bei der Behandlung von Diabetes

Die Verbindung 1H-Pyrrolo[2,3-b]pyridin-4-nitro-7-oxid hat eine Wirksamkeit bei der Senkung des Blutzuckerspiegels gezeigt, was bei der Vorbeugung und Behandlung von Störungen mit erhöhtem Plasma-Blutzucker hilfreich sein könnte. Dies umfasst Erkrankungen wie Hyperglykämie, Typ-1-Diabetes, Diabetes als Folge von Fettleibigkeit, diabetische Dyslipidämie, Hypertriglyceridämie, Insulinresistenz, gestörter Glukosetoleranz, Hyperlipidämie, Herz-Kreislauf-Erkrankungen und Bluthochdruck .

Anwendung bei der Behandlung von Krebs

Diese Verbindung wurde auch auf ihr Potenzial als Hemmstoff von Fibroblastenwachstumsfaktorrezeptoren (FGFR) untersucht, die an verschiedenen Krebsarten beteiligt sind. In einer Studie reduzierten Derivate dieser Verbindung die Migrations- und Invasionsfähigkeit von Krebszellen nach Behandlung signifikant . Dies deutet auf einen möglichen Einsatz bei der Entwicklung von Behandlungen hin, die auf die Proliferation und Metastasierung von Krebszellen abzielen.

Wirkmechanismus

Target of Action

The primary target of the compound 1H-pyrrolo[2,3-b]pyridine, 4-nitro-, 7-oxide is the fibroblast growth factor receptors (FGFRs) . FGFRs play an essential role in various types of tumors , making them an attractive target for cancer therapy .

Mode of Action

1H-pyrrolo[2,3-b]pyridine, 4-nitro-, 7-oxide interacts with its targets, the FGFRs, by inhibiting their activity . This inhibition results in a decrease in cell proliferation and an increase in apoptosis, or programmed cell death .

Biochemical Pathways

The compound 1H-pyrrolo[2,3-b]pyridine, 4-nitro-, 7-oxide affects the FGFR signaling pathway . This pathway regulates organ development, cell proliferation and migration, angiogenesis, and other processes . The inhibition of FGFRs by 1H-pyrrolo[2,3-b]pyridine, 4-nitro-, 7-oxide results in the disruption of these processes .

Result of Action

The molecular and cellular effects of 1H-pyrrolo[2,3-b]pyridine, 4-nitro-, 7-oxide’s action include the inhibition of cell proliferation and the induction of apoptosis . Additionally, the compound significantly inhibits the migration and invasion of cancer cells .

Biochemische Analyse

Biochemical Properties

1H-pyrrolo[2,3-b]pyridine, 4-nitro-, 7-oxide plays a significant role in biochemical reactions, particularly in the inhibition of fibroblast growth factor receptors (FGFRs). This compound interacts with various enzymes and proteins, including FGFR1, FGFR2, and FGFR3 . The nature of these interactions involves the binding of 1H-pyrrolo[2,3-b]pyridine, 4-nitro-, 7-oxide to the active sites of these receptors, leading to the inhibition of their activity. This inhibition is crucial in regulating cell proliferation, migration, and angiogenesis, which are essential processes in cancer therapy .

Cellular Effects

1H-pyrrolo[2,3-b]pyridine, 4-nitro-, 7-oxide has been shown to have significant effects on various types of cells and cellular processes. In particular, this compound inhibits the proliferation of breast cancer 4T1 cells and induces apoptosis . Additionally, 1H-pyrrolo[2,3-b]pyridine, 4-nitro-, 7-oxide significantly inhibits the migration and invasion of these cells, which is crucial in preventing cancer metastasis . The compound also influences cell signaling pathways, including the RAS-MEK-ERK, PLCγ, and PI3K-Akt pathways, which are involved in cell growth and survival .

Molecular Mechanism

The molecular mechanism of 1H-pyrrolo[2,3-b]pyridine, 4-nitro-, 7-oxide involves its binding interactions with FGFRs. The compound binds to the active sites of FGFR1, FGFR2, and FGFR3, leading to the inhibition of their kinase activity . This inhibition prevents the autophosphorylation of tyrosine residues in the cytoplasmic tail of the receptors, thereby blocking the activation of downstream signaling pathways . Additionally, 1H-pyrrolo[2,3-b]pyridine, 4-nitro-, 7-oxide may also affect gene expression by modulating the activity of transcription factors involved in cell proliferation and survival .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1H-pyrrolo[2,3-b]pyridine, 4-nitro-, 7-oxide have been observed to change over time. The compound is relatively stable under standard storage conditions, with a storage temperature of 2-8°C . Its stability may decrease over extended periods, leading to degradation and reduced efficacy . Long-term studies have shown that 1H-pyrrolo[2,3-b]pyridine, 4-nitro-, 7-oxide can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and migration .

Dosage Effects in Animal Models

The effects of 1H-pyrrolo[2,3-b]pyridine, 4-nitro-, 7-oxide vary with different dosages in animal models. At lower doses, the compound effectively inhibits FGFR activity and reduces tumor growth without causing significant toxicity . At higher doses, 1H-pyrrolo[2,3-b]pyridine, 4-nitro-, 7-oxide may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing toxicity.

Metabolic Pathways

1H-pyrrolo[2,3-b]pyridine, 4-nitro-, 7-oxide is involved in various metabolic pathways, including those related to its biotransformation and elimination. The compound interacts with enzymes such as cytochrome P450s, which are responsible for its oxidative metabolism . This metabolism leads to the formation of various metabolites, which may have different biological activities and toxicities . Additionally, 1H-pyrrolo[2,3-b]pyridine, 4-nitro-, 7-oxide may affect metabolic flux and metabolite levels by modulating the activity of key metabolic enzymes .

Transport and Distribution

The transport and distribution of 1H-pyrrolo[2,3-b]pyridine, 4-nitro-, 7-oxide within cells and tissues are mediated by various transporters and binding proteins. The compound is likely to be transported across cell membranes by specific transporters, which facilitate its uptake and accumulation in target cells . Additionally, 1H-pyrrolo[2,3-b]pyridine, 4-nitro-, 7-oxide may bind to intracellular proteins, which influence its localization and distribution within different cellular compartments .

Subcellular Localization

The subcellular localization of 1H-pyrrolo[2,3-b]pyridine, 4-nitro-, 7-oxide is crucial for its activity and function. The compound is likely to be localized in specific cellular compartments, such as the cytoplasm and nucleus, where it can interact with its target proteins and exert its effects . Additionally, post-translational modifications and targeting signals may direct 1H-pyrrolo[2,3-b]pyridine, 4-nitro-, 7-oxide to specific organelles, such as the endoplasmic reticulum and mitochondria, where it can modulate various cellular processes .

Eigenschaften

IUPAC Name |

7-hydroxy-4-nitropyrrolo[2,3-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3O3/c11-9-4-2-6(10(12)13)5-1-3-8-7(5)9/h1-4,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOIAIVJWNRFBGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C2C1=C(C=CN2O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40348635 | |

| Record name | 4-Nitro-7H-pyrrolo[2,3-b]pyridin-7-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40348635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74420-06-7 | |

| Record name | 4-Nitro-7H-pyrrolo[2,3-b]pyridin-7-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40348635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

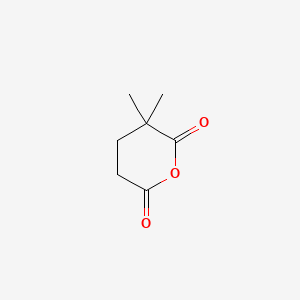

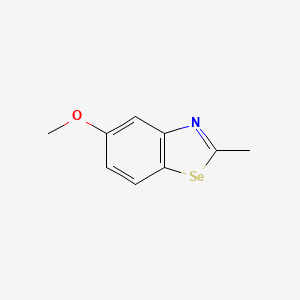

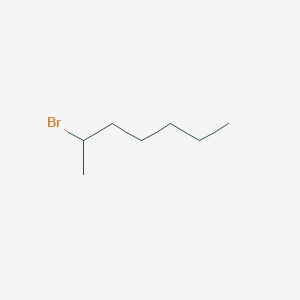

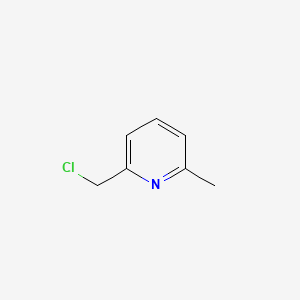

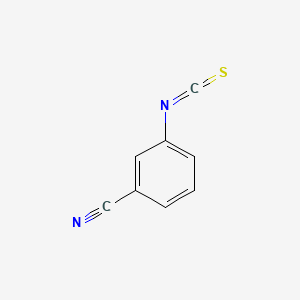

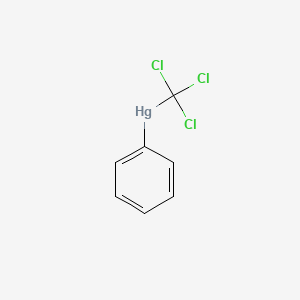

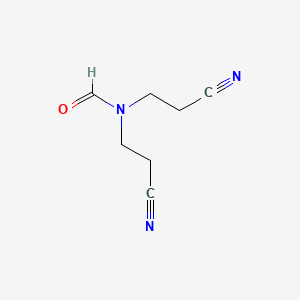

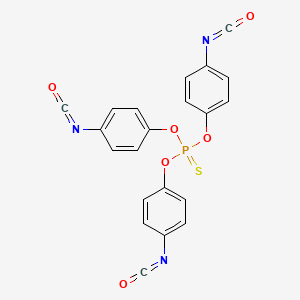

Retrosynthesis Analysis

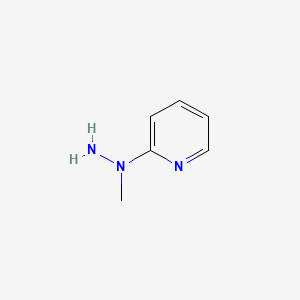

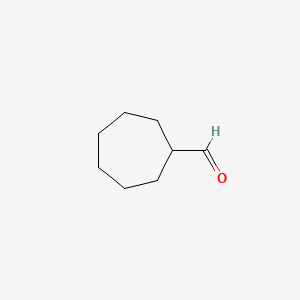

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.